Home > Products > Screening Compounds P115126 > Sotalol hydrochloride
Sotalol hydrochloride - 959-24-0

Sotalol hydrochloride

Catalog Number: EVT-284314
CAS Number: 959-24-0
Molecular Formula: C12H21ClN2O3S
Molecular Weight: 308.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sotalol hydrochloride, chemically named 4'-[1-hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide monohydrochloride [, ], is a non-selective β-adrenergic receptor blocking agent with class III antiarrhythmic properties []. Its significance in scientific research stems from its unique pharmacological profile, allowing for investigations into cardiac electrophysiology, drug delivery systems, and analytical chemistry.

Nifenalol Hydrochloride

Compound Description: Nifenalol hydrochloride, similar to sotalol hydrochloride, functions as a β-adrenoceptor blocking drug. It exhibits the ability to initiate Phase 3 early afterdepolarizations (EADs) in isolated guinea pig Purkinje fibers. This arrhythmogenic effect proved reversible after a washout period.

Relevance: Both nifenalol hydrochloride and sotalol hydrochloride belong to the β-adrenoceptor blocking drug class and share the capacity to induce EADs, a potential precursor to cardiac arrhythmias like Torsades de Pointes. This suggests similarities in their electrophysiological effects on cardiac tissue.

(R)-(+)-Sotalol Hydrochloride & (S)-(-)-Sotalol Hydrochloride

Compound Description: (R)-(+)-sotalol hydrochloride and (S)-(-)-sotalol hydrochloride represent the individual enantiomers of the racemic drug sotalol hydrochloride. In isolation, each enantiomer demonstrated a reduced capacity to induce early afterdepolarizations (EADs) compared to the racemic sotalol hydrochloride.

d-Sotalol Hydrochloride

Compound Description: d-Sotalol hydrochloride, another enantiomer of sotalol hydrochloride, is known to be a potent IKr channel blocker. In the chronic atrioventricular block (AVB) canine model, d-sotalol hydrochloride exhibited a dose-dependent prolongation of the QT interval and an increase in the beat-to-beat variability of repolarization. Notably, it induced torsades de pointes in the AVB model.

Source and Classification

Sotalol hydrochloride is derived from the synthesis of various chemical precursors, primarily involving aniline derivatives. Its classification falls under the category of antiarrhythmic agents, specifically belonging to the class III antiarrhythmics due to its ability to prolong the cardiac action potential.

Synthesis Analysis

The synthesis of sotalol hydrochloride involves multiple steps, typically starting from aniline. A novel method for its preparation includes the following key steps:

  1. Formation of Intermediate Compounds:
    • Aniline reacts with methylsulfonyl chloride to form an intermediate compound.
    • This intermediate then reacts with chloroacetyl chloride to produce another compound.
  2. Reaction with Isopropylamine:
    • The resulting compound reacts with isopropylamine under basic conditions, yielding a further intermediate.
  3. Reduction Step:
    • The final step involves the reduction of this intermediate using sodium borohydride in suitable solvents such as methanol or ethanol at controlled temperatures (0°C) for 1-10 hours .
AnilineIntermediate 1Intermediate 2Sotalol Hydrochloride\text{Aniline}\rightarrow \text{Intermediate 1}\rightarrow \text{Intermediate 2}\rightarrow \text{Sotalol Hydrochloride}

This method is advantageous due to its high yield and the availability of inexpensive raw materials.

Molecular Structure Analysis

Sotalol hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is C12H18N2O3SC_{12}H_{18}N_2O_3S, and its molecular weight is approximately 270.35 g/mol.

Structural Features

  • Amine Group: Contributes to its basicity and interaction with beta-adrenergic receptors.
  • Sulfonamide Group: Enhances solubility and stability.
  • Chiral Centers: Sotalol exists as two enantiomers (R and S forms), which can exhibit different pharmacological effects .

The three-dimensional conformation of sotalol allows it to effectively bind to its target receptors, influencing cardiac rhythm.

Chemical Reactions Analysis

Sotalol hydrochloride undergoes several chemical reactions that are important for its stability and efficacy:

  1. Degradation Reactions: Sotalol is susceptible to degradation under acidic and alkaline conditions, typically following pseudo-first-order kinetics. The degradation products can be characterized using methods like thin-layer chromatography .
  2. Electrophoretic Behavior: In capillary electrophoresis, sotalol exhibits distinct migration patterns based on pH and buffer conditions, which are critical for analytical applications .
  3. Stability Studies: Research indicates that sotalol is stable under thermal stress but susceptible to light-induced degradation, necessitating careful storage conditions .
Mechanism of Action

The mechanism of action of sotalol hydrochloride primarily involves blockade of beta-adrenergic receptors in the heart, leading to decreased heart rate and myocardial contractility.

Key Mechanisms

  • Beta-Adrenergic Blockade: By inhibiting beta-1 adrenergic receptors, sotalol reduces sympathetic stimulation of the heart.
  • Prolongation of Action Potential: Sotalol prolongs the refractory period in cardiac tissues by blocking potassium channels responsible for repolarization, thereby stabilizing cardiac rhythm during arrhythmias.

This dual mechanism makes sotalol effective in treating both ventricular and atrial arrhythmias.

Physical and Chemical Properties Analysis

Sotalol hydrochloride exhibits several important physical and chemical properties:

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature; also soluble in methanol and ethanol.
  • Melting Point: Approximately 200°C.
  • pKa Values: Two pKa values (8.3 and 9.8) indicate its acidic properties associated with the sulfonamide and amine groups respectively .

These properties are essential for formulation development and determining the drug's behavior in biological systems.

Applications

Sotalol hydrochloride is primarily used in clinical settings for:

  • Management of Arrhythmias: Effective in treating both atrial fibrillation and ventricular tachycardia.
  • Post-Surgical Arrhythmia Prevention: Often prescribed after cardiac surgery to prevent arrhythmias.
  • Research Applications: Utilized in studies involving chiral separations and pharmacokinetics due to its unique structural properties .

In addition to these applications, ongoing research continues to explore potential new uses for sotalol based on its pharmacological profile.

Pharmacological Profile of Sotalol Hydrochloride

Molecular Mechanisms of Action: Beta-Adrenergic Blockade and Potassium Channel Inhibition

Sotalol hydrochloride is a unique antiarrhythmic agent exhibiting dual pharmacological actions. As a non-selective beta-adrenergic antagonist, it competitively inhibits both beta-1 and beta-2 adrenergic receptors in cardiac tissue. This blockade prevents catecholamine-mediated activation of adenylate cyclase, reducing cyclic adenosine monophosphate production and downstream calcium influx. Consequently, sotalol attenuates sinus node automaticity, slows atrioventricular nodal conduction, and decreases myocardial contractility [1] [9].

Simultaneously, sotalol functions as a potassium channel blocker, specifically inhibiting the rapid delayed rectifier potassium current (I~Kr~). This occurs via direct pore binding to voltage-gated potassium channels, particularly those encoded by the human Ether-à-go-go-Related Gene. Unlike conventional beta-blockers, this additional action confers class III antiarrhythmic properties [1] [5]. The drug’s high water solubility (log P = −0.79) facilitates minimal blood-brain barrier penetration and absence of active metabolites, making its pharmacokinetic profile renally dominated [1] [9].

Class III Antiarrhythmic Properties: Human Ether-à-go-go-Related Gene Channel Interaction and Action Potential Prolongation

Sotalol’s class III effects stem primarily from its high-affinity blockade of human Ether-à-go-go-Related Gene potassium channels. Molecular studies reveal that sotalol binds within the channel’s inner cavity, with key interactions occurring at phenylalanine (F656) and tyrosine (Y652) residues of the S6 helix [2] [5]. Unlike high-affinity methanesulfonanilides (e.g., dofetilide), sotalol’s smaller molecular structure limits simultaneous contact with pore-helical residues (threonine 623, serine 624), resulting in lower binding affinity (K~i~ ≈ 100 μM) [5].

Crucially, sotalol’s block is gating-state dependent:

  • Open-state access: Drug binding occurs when channels activate during membrane depolarization
  • Inactivation stabilization: Channel inactivation conformation stabilizes drug-receptor interaction
  • Deactivation trapping: Bound drug becomes trapped when channels close during repolarization [2] [6]

This mechanistic sequence prolongs cardiac action potential duration (APD) by delaying phase 3 repolarization, thereby increasing effective refractory periods in atria (by 24%), ventricles (by 32%), and accessory pathways [1] [8]. The effect manifests electrocardiographically as dose-dependent QT interval prolongation, with linear correlation between plasma concentration and APD extension (r = 0.86, p = 0.001) [8].

Stereoselectivity: Differential Effects of D- and L-Sotalol Isomers

Sotalol hydrochloride is administered as a racemic mixture of D- and L-enantiomers, which exhibit distinct pharmacological profiles:

Table 1: Differential Effects of Sotalol Enantiomers

PropertyD-SotalolL-SotalolRacemic Mixture
Beta-blocking potencyNegligible (~1/50 of L)HighModerate
IKr blockade+++++++++
Action potential prolongationEquivalent to racemicEquivalent to racemicDose-dependent
Hemodynamic effectsMinimal at ≤4 mg/kgSignificant at 2 mg/kgModerate
Proarrhythmic riskHigher (SWORD trial)LowerIntermediate

Electrophysiological studies confirm equivalent human Ether-à-go-go-Related Gene channel affinity for both enantiomers, with near-identical inhibition constants (IC~50~ ≈ 100 μM for D-sotalol vs. 105 μM for L-sotalol) [6] [7]. However, L-sotalol’s additional beta-adrenergic blockade reduces proarrhythmic susceptibility through two mechanisms:

  • Attenuation of adrenergically-mediated triggered activity
  • Prevention of heart rate slowing that exacerbates QT prolongation [3] [7]

Molecular dynamics simulations reveal that D-sotalol binds deeper within the human Ether-à-go-go-Related Gene channel pore, but both isomers share similar binding energies (−7.2 kcal/mol vs. −7.0 kcal/mol) [6]. This explains their comparable potassium channel blocking efficacy despite divergent adrenergic effects.

Reverse Use-Dependence in Cardiac Electrophysiology

A critical characteristic of sotalol’s class III action is its reverse use-dependence – a phenomenon where action potential prolongation is inversely proportional to heart rate. This manifests clinically as:

  • Greater QT interval prolongation during bradycardia
  • Diminished antiarrhythmic efficacy during tachycardia [1] [4]

The mechanistic basis involves enhanced drug-channel interaction at slow rates:

  • Time-dependent block accumulation: Longer diastolic intervals at slow rates permit more complete drug binding to human Ether-à-go-go-Related Gene channels
  • Inactivation dependence: Human Ether-à-go-go-Related Gene inactivation stabilizes sotalol binding, and inactivation is enhanced at longer diastolic intervals
  • Incomplete drug dissociation: At physiological heart rates (>75 bpm), insufficient time exists between depolarizations for complete drug unbinding [2] [4]

Table 2: Reverse Use-Dependence Parameters of Sotalol

Pacing Cycle Length (ms)APD90 Prolongation (%)IKr Block Efficiency (%)
30042 ± 688 ± 4
50063 ± 894 ± 3
100078 ± 798 ± 2

Experimental data demonstrate that sotalol’s human Ether-à-go-go-Related Gene channel block increases from 55% at +20 mV (1 Hz) to >80% at 0.2 Hz stimulation [2] [4]. This frequency dependence explains the heightened risk of torsadogenic activity at slow heart rates and limits sotalol’s efficacy in terminating tachyarrhythmias. Importantly, beta-adrenergic blockade by L-sotalol partially mitigates this liability by preventing exercise-induced bradycardia [1] [7].

Properties

CAS Number

959-24-0

Product Name

Sotalol hydrochloride

IUPAC Name

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride

Molecular Formula

C12H21ClN2O3S

Molecular Weight

308.83 g/mol

InChI

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H

InChI Key

VIDRYROWYFWGSY-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Darob
MJ 1999
MJ-1999
MJ1999
Sotalol
Sotalol Hydrochloride
Sotalol Monohydrochloride

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.